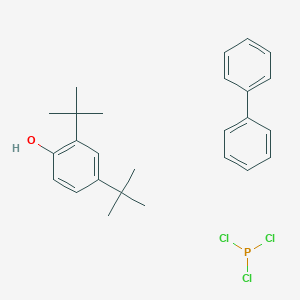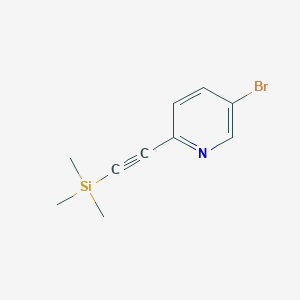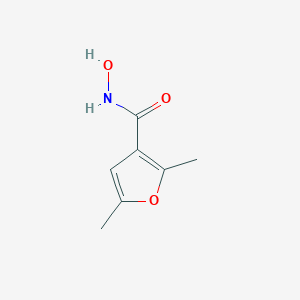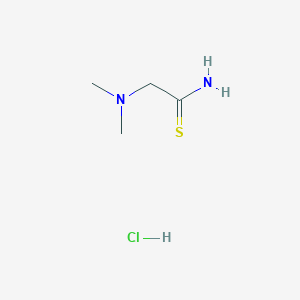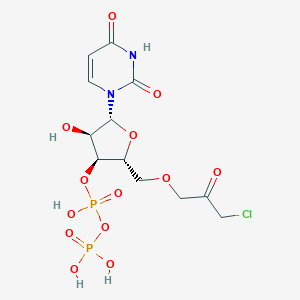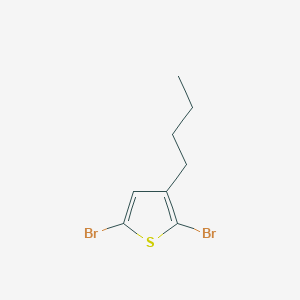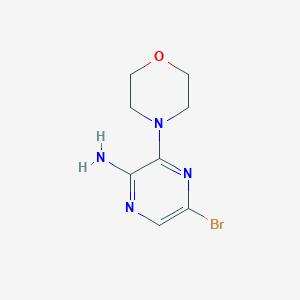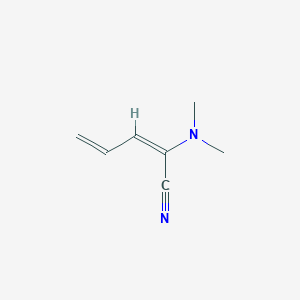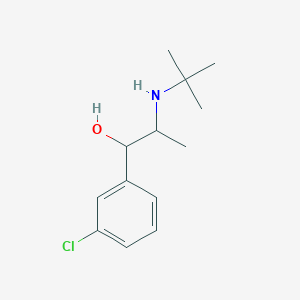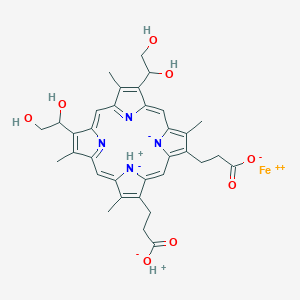
Fe Dpbg
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fe Dpbg, also known as iron(III) 2,6-pyridinedicarboxylate, is a coordination compound that has been extensively studied for its potential applications in various fields of research, including catalysis, environmental remediation, and biomedical sciences.
Mechanism of Action
The mechanism of action of Fe Dpbg is not fully understood, but it is believed to involve the formation of a reactive intermediate species, which can then react with the target molecule. In the case of catalysis, the reactive intermediate species is believed to be a high-valent Fe Dpbg species, which can then oxidize the target molecule. In the case of anticancer activity, the reactive intermediate species is believed to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
Fe Dpbg has been shown to have a number of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anticancer activity. In vitro studies have shown that Fe Dpbg can scavenge free radicals and protect cells from oxidative damage. In animal models, Fe Dpbg has been shown to reduce inflammation and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
One of the main advantages of Fe Dpbg is its ease of synthesis and low cost. Fe Dpbg is also stable under a wide range of conditions, making it a versatile compound for use in various research applications. However, one of the main limitations of Fe Dpbg is its low solubility in non-polar solvents, which can limit its use in certain applications.
Future Directions
There are a number of future directions for research on Fe Dpbg. One area of interest is the development of new synthetic methods for Fe Dpbg, which could improve its properties and expand its potential applications. Another area of interest is the investigation of Fe Dpbg as a potential therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, the use of Fe Dpbg in combination with other compounds, such as nanoparticles and other coordination compounds, could lead to the development of new materials with enhanced properties.
Synthesis Methods
Fe Dpbg can be synthesized through a simple, one-step reaction between Fe Dpbg(III) chloride and 2,6-pyridinedicarboxylic acid in water. The resulting coordination compound is a yellow-orange powder that is soluble in water and other polar solvents.
Scientific Research Applications
Fe Dpbg has been extensively studied for its potential applications in various fields of research, including catalysis, envFe Dpbgmental remediation, and biomedical sciences. In catalysis, Fe Dpbg has been shown to be an effective catalyst for the oxidation of organic compounds, such as alcohols and aldehydes. In envFe Dpbgmental remediation, Fe Dpbg has been used as a photocatalyst for the degradation of organic pollutants in water and air. In biomedical sciences, Fe Dpbg has been investigated for its potential as an anticancer agent, due to its ability to induce apoptosis in cancer cells.
properties
CAS RN |
119722-97-3 |
|---|---|
Product Name |
Fe Dpbg |
Molecular Formula |
C34H36FeN4O8 |
Molecular Weight |
684.5 g/mol |
IUPAC Name |
3-[18-(2-carboxylatoethyl)-8,13-bis(1,2-dihydroxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;iron(2+) |
InChI |
InChI=1S/C34H38N4O8.Fe/c1-15-19(5-7-31(43)44)25-12-26-20(6-8-32(45)46)16(2)22(36-26)10-27-34(30(42)14-40)18(4)24(38-27)11-28-33(29(41)13-39)17(3)23(37-28)9-21(15)35-25;/h9-12,29-30,39-42H,5-8,13-14H2,1-4H3,(H4,35,36,37,38,43,44,45,46);/q;+2/p-2 |
InChI Key |
CIWHHGCFJOJITA-UHFFFAOYSA-L |
SMILES |
[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(CO)O)C)C(CO)O)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2] |
Canonical SMILES |
[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(CO)O)C)C(CO)O)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2] |
synonyms |
2,4-bis(glycol)iron deuteroporphyrin Fe DPBG iron deuteroporphyrin 2,4-bis(glycol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



